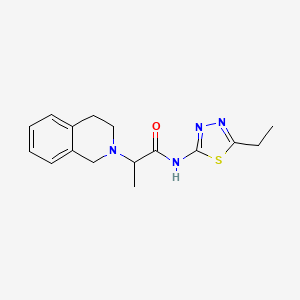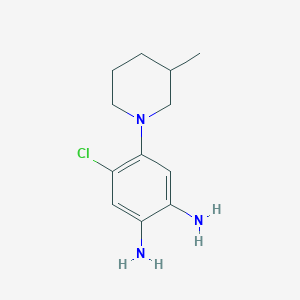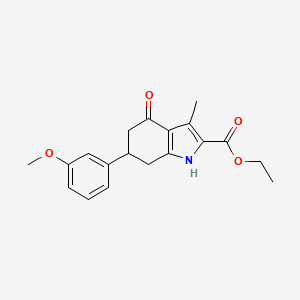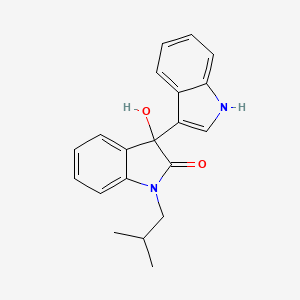
N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide
Descripción general
Descripción
N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide, also known as BIA 10-2474, is a small molecule drug candidate that has attracted significant attention in the scientific community due to its potential therapeutic applications. BIA 10-2474 is a fatty acid amide hydrolase (FAAH) inhibitor that has been shown to modulate the endocannabinoid system, which is involved in a wide range of physiological processes.
Mecanismo De Acción
N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 increases the levels of endocannabinoids in the body, which can modulate various physiological processes such as pain, inflammation, and anxiety.
Biochemical and Physiological Effects
N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 has been shown to have several biochemical and physiological effects in preclinical models. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol in the body, which can modulate various physiological processes. N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 is its selectivity for FAAH, which can reduce the potential for off-target effects. However, N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 has also been associated with some limitations, including its potential for toxicity in humans. In a clinical trial conducted in 2016, one subject died and four others experienced neurological symptoms after receiving N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474.
Direcciones Futuras
For research on N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 could include investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as its potential for use in combination with other drugs for the treatment of pain and inflammation. Additionally, further studies could be conducted to better understand the mechanisms underlying the toxicity associated with N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, anxiolytic, and anti-epileptic effects in animal models. N-(4-bromo-2-isopropylphenyl)-2-(4-morpholinyl)acetamide 10-2474 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(2)13-9-12(16)3-4-14(13)17-15(19)10-18-5-7-20-8-6-18/h3-4,9,11H,5-8,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTSURFNFIHILJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)Br)NC(=O)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4434309.png)

![2-chloro-N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4434324.png)


![2-methyl-3-[(methylsulfonyl)amino]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4434349.png)
![ethyl 1-{[4-(trifluoromethoxy)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B4434353.png)

![8-(4-hydroxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434358.png)
![8-(4-ethylphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4434363.png)

![7-butyl-1-ethyl-3,4,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4434376.png)
![3-chloro-8-(4-morpholinylcarbonyl)-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4434382.png)
